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Compound of Interest

Compound Name: Methyl 1-methylcyclopropyl ketone

Cat. No.: B072154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum

chemical calculations to elucidate the structural and energetic properties of Methyl 1-
methylcyclopropyl ketone. In the absence of extensive published computational studies on

this specific molecule, this document outlines a robust, standard methodology and presents

hypothetical, yet plausible, results based on established chemical principles and data from

analogous structures. This guide serves as a blueprint for researchers aiming to model and

understand this and similar cyclopropyl ketone systems, which are of growing interest in

medicinal chemistry as bioisosteres for larger aromatic scaffolds.

Introduction to Methyl 1-methylcyclopropyl ketone
Methyl 1-methylcyclopropyl ketone (C6H10O) is a small organic molecule featuring a

strained cyclopropyl ring attached to a carbonyl group.[1][2][3][4] The unique electronic and

steric properties of the cyclopropyl group significantly influence the conformation and reactivity

of the adjacent ketone. Understanding the three-dimensional structure, conformational

preferences, and vibrational properties of this molecule is crucial for predicting its chemical

behavior, designing new synthetic routes, and for its potential application as a fragment in drug

discovery programs.

Quantum chemical calculations offer a powerful, non-experimental route to probe these

molecular characteristics with high accuracy. This guide details the theoretical framework and

computational workflow for such an investigation.
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Experimental Protocols: A Computational Approach
The following section details a standard and widely accepted computational protocol for the

quantum chemical analysis of organic molecules like Methyl 1-methylcyclopropyl ketone.

These methods are readily implemented using common computational chemistry software

packages.

Computational Software
All calculations can be performed using the Gaussian suite of programs, a versatile and widely

used software package for electronic structure calculations.[5][6][7][8][9]

Theoretical Methodology
Density Functional Theory (DFT) is the chosen method for this analysis due to its excellent

balance of computational cost and accuracy for organic molecules.[10][11][12][13]

Functional: The B3LYP hybrid functional, which combines Becke's three-parameter

exchange functional with the Lee-Yang-Parr correlation functional, is employed.

Basis Set: The Pople-style 6-31G(d) basis set is a suitable starting point, providing a good

description of the electronic structure. For higher accuracy in energetic and geometric

parameters, the larger 6-311+G(d,p) basis set is recommended.

Procedural Workflow
The computational investigation follows a multi-step process to ensure a thorough analysis of

the molecule's potential energy surface.

Conformational Search: The primary degree of conformational freedom in Methyl 1-
methylcyclopropyl ketone is the rotation around the single bond connecting the

cyclopropyl ring and the carbonyl carbon. A relaxed potential energy surface scan is

performed by systematically rotating the C-C-C=O dihedral angle to identify all potential

energy minima.

Geometry Optimization: The approximate structures of the conformers identified in the

potential energy surface scan are then fully optimized without any geometric constraints.
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This process locates the stationary points on the potential energy surface, corresponding to

the equilibrium geometries of the conformers.

Vibrational Frequency Calculation: For each optimized geometry, vibrational frequencies are

calculated at the same level of theory. These calculations serve two primary purposes:

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no

imaginary frequencies).

To obtain the zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and

Gibbs free energy).

Energy Analysis: The relative energies of the conformers are determined by comparing their

electronic energies, as well as their ZPVE-corrected energies and Gibbs free energies, to

identify the most stable conformer.

(Hypothetical) Results and Discussion
The following results are presented as a realistic outcome of the proposed computational study,

based on the known behavior of similar molecules like cyclopropyl methyl ketone.[14]

Conformational Analysis
The conformational analysis of Methyl 1-methylcyclopropyl ketone reveals two primary

conformers, designated as s-cis and s-trans. These refer to the relative orientation of the

carbonyl double bond and the C1-C2 bond of the cyclopropyl ring.

s-cis conformer: The carbonyl bond is eclipsed with one of the adjacent C-C bonds of the

cyclopropyl ring.

s-trans conformer: The carbonyl bond is anti-periplanar to one of the adjacent C-C bonds of

the cyclopropyl ring.

Due to steric hindrance between the acetyl methyl group and the methyl group on the

cyclopropyl ring in the s-trans conformation, the s-cis conformer is predicted to be the global

minimum on the potential energy surface.
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Quantitative Data Summary
The following tables summarize the hypothetical quantitative data obtained from the DFT

calculations at the B3LYP/6-31G(d) level of theory.

Disclaimer: The quantitative data presented in Tables 1, 2, and 3 are illustrative and based on a

hypothetical study using standard computational methods, as a specific published study is not

available.

Table 1: Relative Energies of Methyl 1-methylcyclopropyl ketone Conformers

Conformer
Relative Electronic
Energy (kcal/mol)

Relative ZPVE-
Corrected Energy
(kcal/mol)

Relative Gibbs Free
Energy (kcal/mol)

s-cis 0.00 0.00 0.00

s-trans 2.50 2.45 2.60

Table 2: Selected Optimized Geometrical Parameters for the s-cis Conformer
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Parameter Atom(s) Value

Bond Lengths (Å)

C=O 1.215

C(carbonyl)-C(cyclopropyl) 1.490

C(cyclopropyl)-CH3 1.510

C-C (avg. in ring) 1.505

Bond Angles (degrees)

O=C-C(cyclopropyl) 120.5

C(methyl)-C(carbonyl)-

C(cyclopropyl)
118.0

Dihedral Angles (degrees)

O=C-C-C(ring) 0.0

Table 3: Selected Calculated Vibrational Frequencies for the s-cis Conformer

Vibrational Mode Frequency (cm⁻¹) Description

ν1 2980-3050
C-H stretches (methyl and

cyclopropyl)

ν2 1715 C=O stretch

ν3 1450 CH3 deformations

ν4 1020 Cyclopropyl ring breathing

Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow of the

computational study and the conformational relationship within Methyl 1-methylcyclopropyl
ketone.
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Computational Workflow for Conformational Analysis
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Conformational Isomerism of Methyl 1-methylcyclopropyl ketone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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